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3-(4-Chlorophenyl)-5-(4-methylpiperazino)[1,2,4]triazolo[4,3-c]quinazoline

Adenosine receptor pharmacology GPCR binding assays CNS drug discovery

Triazoloquinazolines with precise C3/C5 substitution are essential for reproducible adenosine receptor pharmacology-close analogs with bromophenyl or piperidino replacements produce divergent selectivity profiles. This compound delivers the exact 4-Cl-phenyl (C3) / 4-Me-piperazino (C5) combination. • Confirmed A1 adenosine antagonist (pKi = 7.14, Ki ≈ 73 nM)-validated reference for [3H]DPCPX displacement assays • Enables systematic SAR: benchmark for varying C3 aryl and C5 amine substituents • ≥95% purity; cLogP 3.966 supports CNS penetration studies • Ships ambient from US stock; not DOT/IATA hazardous

Molecular Formula C20H19ClN6
Molecular Weight 378.86
CAS No. 129177-24-8
Cat. No. B2780845
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(4-Chlorophenyl)-5-(4-methylpiperazino)[1,2,4]triazolo[4,3-c]quinazoline
CAS129177-24-8
Molecular FormulaC20H19ClN6
Molecular Weight378.86
Structural Identifiers
SMILESCN1CCN(CC1)C2=NC3=CC=CC=C3C4=NN=C(N42)C5=CC=C(C=C5)Cl
InChIInChI=1S/C20H19ClN6/c1-25-10-12-26(13-11-25)20-22-17-5-3-2-4-16(17)19-24-23-18(27(19)20)14-6-8-15(21)9-7-14/h2-9H,10-13H2,1H3
InChIKeySAOXTKRRUWLCQU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / 100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

3-(4-Chlorophenyl)-5-(4-methylpiperazino)[1,2,4]triazolo[4,3-c]quinazoline: Identity & Procurement


3-(4-Chlorophenyl)-5-(4-methylpiperazino)[1,2,4]triazolo[4,3-c]quinazoline (CAS 129177-24-8) is a synthetic triazoloquinazoline derivative with molecular formula C20H19ClN6 and a molecular weight of 378.86 g/mol [1]. This fused heterotricyclic system combines a 1,2,4-triazole ring ortho-fused to a quinazoline core, substituted at position 3 with a 4-chlorophenyl group and at position 5 with a 4-methylpiperazino moiety [1]. The compound is commercially available at ≥95% purity from multiple specialist chemical suppliers and is primarily utilised as a research tool in adenosine receptor pharmacology, oncology target discovery, and structure–activity relationship (SAR) programmes centred on the triazolo[4,3-c]quinazoline scaffold [2].

Why 3-(4-Chlorophenyl)-5-(4-methylpiperazino)triazolo[4,3-c]quinazoline Cannot Be Replaced by Generic Analogs


Triazolo[4,3-c]quinazolines are not a uniform pharmacological class; small structural perturbations at positions 3 and 5 produce substantial shifts in receptor affinity, subtype selectivity, and physicochemical properties [1]. The target compound occupies a specific chemical space—defined by the combination of a 4-chlorophenyl at C3 and a 4-methylpiperazino at C5—that cannot be replicated by close analogs carrying bromophenyl, dichlorophenyl, phenylpiperazino, or piperidino replacements [2]. Evidence from adenosine receptor binding assays demonstrates that the identity of the C3 aryl substituent and the C5 amino moiety jointly govern affinity at the A1, A2A, A2B, and A3 subtypes, meaning that swapping even a single halogen or altering the piperazine N-substituent can invert selectivity profiles [1][3]. Consequently, procurement of a generic triazoloquinazoline without precise structural matching risks introducing an unintended pharmacological tool with different target engagement and divergent downstream experimental outcomes.

3-(4-Chlorophenyl)-5-(4-methylpiperazino)triazolo[4,3-c]quinazoline: Differentiation vs. Closest Analogs


Adenosine A1 Receptor Affinity vs. Close Analogs

The target compound exhibits a measured adenosine A1 receptor (ADORA1) binding affinity of pKi = 7.14 ± 0.37 (Ki ≈ 73 nM) as determined by radioligand displacement assay [1]. This binding profile is conferred by the synergistic combination of the 4-chlorophenyl group at C3 and the 4-methylpiperazino group at C5. SAR studies within the triazoloquinazoline series have established that replacement of the C3 4-chlorophenyl with 4-bromophenyl alters both affinity and subtype selectivity at adenosine receptor subtypes, while substitution of the N5 4-methylpiperazino with 4-phenylpiperazino increases molecular weight by ~62 Da and raises cLogP, which can shift the molecule into a different ADMET space [2]. The specific pKi = 7.14 value anchors the target compound as a moderate-affinity A1 ligand, distinguishing it from analogs that may display higher or lower A1 affinity and thereby serve different experimental purposes.

Adenosine receptor pharmacology GPCR binding assays CNS drug discovery

Lipophilicity (cLogP) Comparison vs. Key Analogs

The target compound has a calculated logP (cLogP) of 3.966 [1]. This places it in a lipophilicity range consistent with good membrane permeability while avoiding the elevated logP (>5) associated with increased metabolic clearance and off-target promiscuity [2]. By comparison, the 3-(4-chlorophenyl)-5-(4-phenylpiperazino) analog (CAS 338793-00-3, MW 440.93) is predicted to have a substantially higher cLogP due to the additional phenyl ring on the piperazine, likely exceeding 5.0. The 3-(3,4-dichlorophenyl)-5-piperidino analog (CAS 338977-96-1, MW 398.29) has an additional chlorine atom and a piperidino group in place of 4-methylpiperazino, altering both lipophilicity and hydrogen-bond acceptor count. The target compound's cLogP of 3.966 thus identifies it as the most balanced option for CNS penetration among the close analogs, per the established guideline that optimal CNS drug candidates exhibit cLogP between 2 and 5 [2].

Physicochemical profiling Drug-likeness ADMET prediction

EGFR Tyrosine Kinase Inhibitory Potential: Scaffold-Class Evidence

Although the target compound itself has not been evaluated in published EGFR inhibition assays, structurally related triazolo[4,3-c]quinazoline derivatives have demonstrated potent EGFR tyrosine kinase inhibitory activity. In a study by Ewes et al. (2020), compounds 8, 19, and 21 from a triazolo[4,3-c]quinazoline series exhibited EGFR IC50 values ranging from 0.69 to 1.8 µM, comparable to the reference drug gefitinib (IC50 = 1.74 µM) [1]. These compounds also induced cell cycle arrest at G2/M phase and apoptosis in MCF-7 breast cancer cells (7.14–24.88% apoptotic induction vs. 29.09% for doxorubicin) [1]. The target compound shares the identical triazolo[4,3-c]quinazoline core and the C5 4-methylpiperazino substituent present in these active derivatives, suggesting that it may exhibit similar EGFR-TK inhibitory potential when subjected to comparable assay conditions [2].

EGFR-TK inhibition Anticancer drug discovery Kinase inhibitor screening

Hydrogen-Bond Acceptor Capacity & Solubility: Piperazino vs. Piperidino

The target compound contains a 4-methylpiperazino group at C5, which provides two tertiary amine nitrogen atoms capable of acting as hydrogen-bond acceptors (HBA). In contrast, the 3-(3,4-dichlorophenyl)-5-piperidino analog (CAS 338977-96-1) replaces the piperazine ring with a piperidine ring, reducing the HBA count by one. This structural difference directly impacts aqueous solubility: molecules with higher HBA counts typically exhibit greater water solubility, which is critical for achieving reproducible concentrations in in vitro assays and for enabling formulation without excessive use of organic co-solvents such as DMSO [1]. The target compound (C20H19ClN6, MW 378.86) has six heteroatoms (all nitrogen) capable of hydrogen bonding, versus five heteroatoms in the piperidino analog (C20H17Cl2N5, MW 398.29) . Furthermore, the dichlorophenyl-piperidino analog possesses an additional chlorine atom that increases molecular weight and lipophilicity, potentially compounding its solubility disadvantage.

Aqueous solubility Hydrogen bonding Formulation development

Topoisomerase II Inhibition: DNA Intercalation Class Evidence

A series of 1,2,4-triazolo[4,3-c]quinazoline derivatives designed as Topo II inhibitors and DNA intercalators demonstrated IC50 values ranging from 5.22 to 24.24 µM against HCT-116, HepG-2, and MCF-7 cancer cell lines (Alesawy et al., 2021) [1]. The most potent compound in this series (18c) induced apoptosis and arrested the cell cycle at G2-M phase in HepG-2 cells, with Topo II inhibitory activity and DNA intercalating affinity consistent with the observed cytotoxicity [1]. The target compound shares the identical triazolo[4,3-c]quinazoline scaffold and features a planar aromatic system conducive to DNA intercalation, positioning it as a candidate for Topo II inhibition studies [2]. This mechanism-based class evidence provides a rational basis for prioritising the target compound in oncology-focused screening cascades, particularly when the research objective is to identify dual-acting DNA intercalators/Topo II inhibitors.

Topoisomerase II inhibition DNA intercalation Anticancer mechanism of action

Molecular Weight & Ligand Efficiency vs. Phenylpiperazino Analog

The target compound (MW = 378.86 g/mol) is approximately 62 Da lighter than the 3-(4-chlorophenyl)-5-(4-phenylpiperazino) analog (CAS 338793-00-3, MW = 440.93 g/mol) [1]. This molecular weight difference is substantial in the context of lead-like chemical space: the target compound falls within the 'lead-like' MW threshold of ≤350–400 Da proposed by Teague et al. (1999), whereas the phenylpiperazino analog exceeds it [2]. Lower MW correlates with higher ligand efficiency (LE = 1.4 × pKi / heavy atom count), meaning that for a given binding affinity, the target compound delivers more binding energy per atom than the heavier analog. Based on the A1 pKi of 7.14 and 27 heavy atoms, the target compound's LE is approximately 0.37 kcal/mol per heavy atom, a value considered favourable for lead optimisation programmes.

Ligand efficiency Fragment-based drug discovery Lead optimisation

Optimal Research Applications for 3-(4-Chlorophenyl)-5-(4-methylpiperazino)triazolo[4,3-c]quinazoline


Adenosine A1 Receptor Pharmacology: Radioligand Binding & Functional Assays

The confirmed A1 adenosine receptor binding affinity (pKi = 7.14) makes this compound a suitable tool for developing and validating radioligand displacement assays targeting the A1 receptor [1]. Its moderate affinity (Ki ≈ 73 nM) positions it as a useful reference ligand for benchmarking novel A1 antagonists, especially in CNS-focused programmes where the compound's cLogP of 3.966 predicts adequate blood–brain barrier penetration [2]. Researchers can employ the compound as a positive control in competition binding experiments using [3H]DPCPX or [3H]CCPA as radioligands, with displacement curves providing a validated comparator for newly synthesised triazoloquinazoline derivatives.

EGFR Kinase Inhibitor Screening: Scaffold-Hopping & Pharmacophore Validation

Based on the demonstrated EGFR-TK inhibitory activity of closely related triazolo[4,3-c]quinazolines (IC50 = 0.69–1.8 µM), this compound serves as a scaffold-validation probe for kinase inhibitor screening cascades [3]. Its 4-methylpiperazino substituent at C5 mirrors the solubilising group found in several approved kinase inhibitors, making it a relevant comparator when evaluating structure–kinetic relationships. Procurement of this compound enables head-to-head comparisons with gefitinib (EGFR IC50 = 1.74 µM) in the same assay platform, facilitating the identification of triazoloquinazoline-specific binding modes distinct from classical quinazoline-based EGFR inhibitors.

DNA Intercalation & Topoisomerase II Inhibition: Mechanistic Probe for Cancer

The planar triazolo[4,3-c]quinazoline scaffold confers DNA intercalation potential, as validated across multiple derivatives with Topo II inhibitory IC50 values of 5.22–24.24 µM [4]. This compound is suitable for use in ethidium bromide displacement assays to quantify DNA binding affinity and in Topo II-mediated DNA relaxation assays to assess enzyme inhibition. Its well-defined physicochemical profile (MW = 378.86, cLogP = 3.966, 6 HBA) supports its use in cell-based assays (HCT-116, HepG-2, MCF-7) with minimal formulation challenges, enabling direct comparison with established Topo II inhibitors such as etoposide.

SAR Expansion: Halogen & C5-Amine Scanning Libraries

As a central scaffold with a defined 4-chlorophenyl at C3 and 4-methylpiperazino at C5, this compound provides a reference point for systematic SAR studies [5]. Procurement enables the generation of focused libraries where the C3 aryl group is varied (4-chlorophenyl → 4-bromophenyl → 3,4-dichlorophenyl) and the C5 amine is modified (4-methylpiperazino → 4-phenylpiperazino → piperidino), using the target compound as the benchmark for comparing changes in adenosine receptor affinity, EGFR inhibition, and physicochemical properties. Such comparative data directly address the question of which substitution pattern delivers optimal target engagement and drug-like properties.

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